molecular formula C18H13NO2 B15159798 1-[2-(2-Nitrophenyl)ethenyl]azulene CAS No. 652142-03-5

1-[2-(2-Nitrophenyl)ethenyl]azulene

Cat. No.: B15159798
CAS No.: 652142-03-5
M. Wt: 275.3 g/mol
InChI Key: JGPJBPBOZAAAAH-UHFFFAOYSA-N
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Description

1-[2-(2-Nitrophenyl)ethenyl]azulene is an organic compound characterized by the presence of an azulene ring system substituted with a nitrophenyl group via an ethenyl linkage

Preparation Methods

The synthesis of 1-[2-(2-Nitrophenyl)ethenyl]azulene typically involves the following steps:

    Starting Materials: The synthesis begins with azulene and 2-nitrobenzaldehyde.

    Reaction Conditions: A common synthetic route involves a Wittig reaction, where a phosphonium ylide derived from azulene reacts with 2-nitrobenzaldehyde to form the desired ethenyl linkage.

    Industrial Production:

Chemical Reactions Analysis

1-[2-(2-Nitrophenyl)ethenyl]azulene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, facilitated by the electron-withdrawing nitro group.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions.

    Major Products: Products vary depending on the reaction, such as amino derivatives from reduction or substituted azulenes from electrophilic aromatic substitution.

Scientific Research Applications

1-[2-(2-Nitrophenyl)ethenyl]azulene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of azulene derivatives and their electronic properties.

    Industry: Its unique optical properties make it a candidate for use in dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[2-(2-Nitrophenyl)ethenyl]azulene involves interactions with molecular targets through its nitrophenyl and azulene moieties. The nitrophenyl group can participate in electron transfer reactions, while the azulene ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, although specific targets and pathways are still under investigation.

Comparison with Similar Compounds

1-[2-(2-Nitrophenyl)ethenyl]azulene can be compared with other azulene derivatives:

    1-[2-(2-Methylphenyl)ethenyl]azulene: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.

    1-[2-(2-Chlorophenyl)ethenyl]azulene: The presence of a chloro group introduces different electronic effects and reactivity.

    1-[2-(2-Hydroxyphenyl)ethenyl]azulene: The hydroxy group can participate in hydrogen bonding, affecting its chemical behavior and applications.

Properties

CAS No.

652142-03-5

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

1-[2-(2-nitrophenyl)ethenyl]azulene

InChI

InChI=1S/C18H13NO2/c20-19(21)18-9-5-4-7-16(18)13-12-15-11-10-14-6-2-1-3-8-17(14)15/h1-13H

InChI Key

JGPJBPBOZAAAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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